molecular formula C8H5NS3 B12578197 1,3-Dithiolo[4,5-f]benzothiazole(9CI) CAS No. 300860-21-3

1,3-Dithiolo[4,5-f]benzothiazole(9CI)

Cat. No.: B12578197
CAS No.: 300860-21-3
M. Wt: 211.3 g/mol
InChI Key: MKQSFNKLLVBGCT-UHFFFAOYSA-N
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Description

1,3-Dithiolo[4,5-f]benzothiazole(9CI) is a heterocyclic compound that features a fused ring system containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dithiolo[4,5-f]benzothiazole(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of 1,3-Dithiolo[4,5-f]benzothiazole(9CI) may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dithiolo[4,5-f]benzothiazole(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzothiazole derivatives .

Scientific Research Applications

1,3-Dithiolo[4,5-f]benzothiazole(9CI) has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3-Dithiolo[4,5-f]benzothiazole(9CI) exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key bacterial enzymes such as dihydroorotase and DNA gyrase . These interactions disrupt essential bacterial processes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dithiolo[4,5-f]benzothiazole(9CI) is unique due to its fused ring system, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and conductive materials .

Properties

CAS No.

300860-21-3

Molecular Formula

C8H5NS3

Molecular Weight

211.3 g/mol

IUPAC Name

[1,3]dithiolo[4,5-f][1,3]benzothiazole

InChI

InChI=1S/C8H5NS3/c1-5-6(10-3-9-5)2-8-7(1)11-4-12-8/h1-3H,4H2

InChI Key

MKQSFNKLLVBGCT-UHFFFAOYSA-N

Canonical SMILES

C1SC2=C(S1)C=C3C(=C2)N=CS3

Origin of Product

United States

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